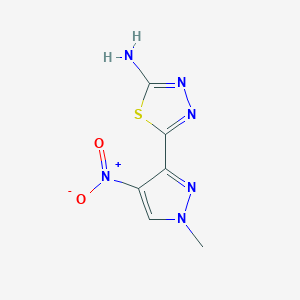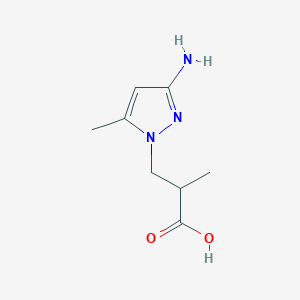![molecular formula C23H23F2N5O2 B10902730 3,6-dicyclopropyl-N'-{(1E)-1-[4-(difluoromethoxy)phenyl]ethylidene}-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide](/img/structure/B10902730.png)
3,6-dicyclopropyl-N'-{(1E)-1-[4-(difluoromethoxy)phenyl]ethylidene}-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,6-DICYCLOPROPYL-N’~4~-{(E)-1-[4-(DIFLUOROMETHOXY)PHENYL]ETHYLIDENE}-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOHYDRAZIDE is a complex organic compound that belongs to the class of pyrazolopyridines
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-DICYCLOPROPYL-N’~4~-{(E)-1-[4-(DIFLUOROMETHOXY)PHENYL]ETHYLIDENE}-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOHYDRAZIDE typically involves multi-step organic reactions. The starting materials and reagents are carefully chosen to ensure the desired chemical transformations. Common synthetic routes may include:
Cyclization reactions: Formation of the pyrazolopyridine core.
Substitution reactions: Introduction of the difluoromethoxyphenyl group.
Condensation reactions: Formation of the hydrazide moiety.
Industrial Production Methods
Industrial production of this compound would require optimization of reaction conditions to maximize yield and purity. This may involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal conditions for each reaction step.
Purification Techniques: Methods such as crystallization, distillation, or chromatography to purify the final product.
化学反応の分析
Types of Reactions
3,6-DICYCLOPROPYL-N’~4~-{(E)-1-[4-(DIFLUOROMETHOXY)PHENYL]ETHYLIDENE}-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states.
Reduction: Reduction of specific functional groups.
Substitution: Replacement of certain groups with others.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Solvents: Appropriate solvents like ethanol, methanol, or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may introduce new functional groups.
科学的研究の応用
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological targets.
Medicine: Investigating its potential as a therapeutic agent.
Industry: Use in the development of new materials or chemical processes.
作用機序
The mechanism of action of 3,6-DICYCLOPROPYL-N’~4~-{(E)-1-[4-(DIFLUOROMETHOXY)PHENYL]ETHYLIDENE}-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOHYDRAZIDE involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzyme activity.
Receptors: Binding to receptors to modulate their function.
Pathways: Affecting signaling pathways involved in various biological processes.
類似化合物との比較
Similar Compounds
Pyrazolopyridines: Other compounds in this class with similar structures.
Hydrazides: Compounds with similar functional groups.
Uniqueness
3,6-DICYCLOPROPYL-N’~4~-{(E)-1-[4-(DIFLUOROMETHOXY)PHENYL]ETHYLIDENE}-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOHYDRAZIDE is unique due to its specific combination of functional groups and structural features, which may confer distinct biological activities and chemical properties.
特性
分子式 |
C23H23F2N5O2 |
|---|---|
分子量 |
439.5 g/mol |
IUPAC名 |
3,6-dicyclopropyl-N-[(E)-1-[4-(difluoromethoxy)phenyl]ethylideneamino]-1-methylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C23H23F2N5O2/c1-12(13-7-9-16(10-8-13)32-23(24)25)27-28-22(31)17-11-18(14-3-4-14)26-21-19(17)20(15-5-6-15)29-30(21)2/h7-11,14-15,23H,3-6H2,1-2H3,(H,28,31)/b27-12+ |
InChIキー |
JWNCQMKWGSEWIE-KKMKTNMSSA-N |
異性体SMILES |
C/C(=N\NC(=O)C1=CC(=NC2=C1C(=NN2C)C3CC3)C4CC4)/C5=CC=C(C=C5)OC(F)F |
正規SMILES |
CC(=NNC(=O)C1=CC(=NC2=C1C(=NN2C)C3CC3)C4CC4)C5=CC=C(C=C5)OC(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[1-(2,6-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl]-1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-(4-methylphenyl)thiourea](/img/structure/B10902652.png)
![N-(2-chloro-4-nitrophenyl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B10902656.png)
![N-(4-bromophenyl)-2-[5-(3-bromophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B10902658.png)

![2-(2,4-Dichlorophenoxy)-N'~1~-[(E)-1-(4-hydroxy-3-iodophenyl)methylidene]acetohydrazide](/img/structure/B10902672.png)
![3-(3-Chloro-1H-1,2,4-triazol-1-YL)-N~1~-[4-(difluoromethoxy)-3-ethoxyphenyl]-1-adamantanecarboxamide](/img/structure/B10902679.png)

![ethyl 5-acetyl-2-{[(2E)-3-(1,5-dimethyl-1H-pyrazol-4-yl)prop-2-enoyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B10902686.png)


![2-(3,4-dichlorophenyl)-N'-[(E)-(3-fluorophenyl)methylidene]quinoline-4-carbohydrazide](/img/structure/B10902709.png)
![tert-butyl [3-nitro-1-(propan-2-yl)-1H-pyrazol-5-yl]carbamate](/img/structure/B10902712.png)
![N'-[(E)-(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]-2-({4-phenyl-5-[(phenylamino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)propanehydrazide](/img/structure/B10902725.png)
